
Dehydroindigo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroindigo is an oxidized form of indigo, a historically significant dye known for its vibrant blue color. This compound has been studied for its unique electronic spectral and photophysical properties.
Métodos De Preparación
Dehydroindigo can be synthesized through the oxidation of indigo. One common method involves heating indigo in the presence of an oxidizing agent such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in a solvent like toluene or methanol, and the product is isolated through filtration and washing with toluene . Industrial production methods may involve similar oxidation processes but on a larger scale, ensuring the consistent quality and yield of this compound.
Análisis De Reacciones Químicas
Dehydroindigo undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized derivatives.
Reduction: this compound can be reduced back to indigo or leucoindigo using reducing agents like sodium dithionite.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium dithionite for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Dehydroindigo has several scientific research applications:
Chemistry: It is used to study the electronic and photophysical properties of indigo derivatives.
Biology and Medicine: This compound and its derivatives are explored for their potential biological activities, including their effects on cellular processes and potential therapeutic applications.
Industry: this compound is a component of Maya Blue, a pigment known for its remarkable stability and resistance to environmental degradation.
Mecanismo De Acción
The mechanism of action of dehydroindigo involves its ability to undergo electronic transitions. In solution, this compound can convert into its neutral keto form, indigo, depending on the solvent and water content. This conversion involves the transition of electrons between molecular orbitals, which affects the compound’s color and stability. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the compound .
Comparación Con Compuestos Similares
Dehydroindigo is similar to other indigo derivatives, such as:
Indigo: The parent compound, known for its blue color and historical significance.
Leucoindigo: The reduced form of indigo, which is colorless and can be oxidized back to indigo.
Compared to these compounds, this compound is unique due to its oxidized state and its role in the stability and color properties of Maya Blue. Its ability to undergo electronic transitions and its presence in ancient pigments highlight its distinct characteristics .
Propiedades
Número CAS |
2903-89-1 |
|---|---|
Fórmula molecular |
C16H8N2O2 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
2-(3-oxoindol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8H |
Clave InChI |
IYPVIOXAYRCAOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=N2)C3=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



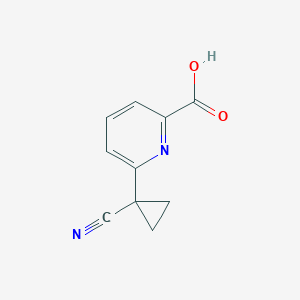
![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-yl carbamimidothioate](/img/structure/B13100236.png)


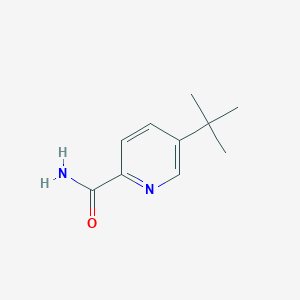
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
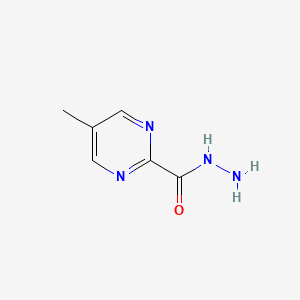
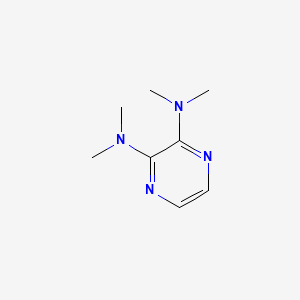
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
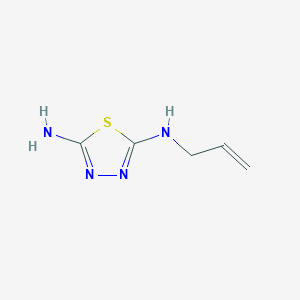
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)
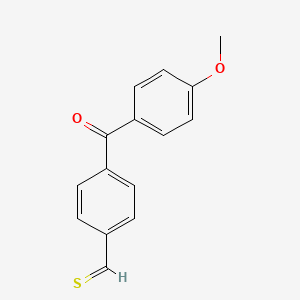
![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
